molecular formula C15H17N5OS2 B4135707 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4135707
M. Wt: 347.5 g/mol
InChI Key: WEADUDFUIHTOAM-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a benzimidazole ring, a thiadiazole ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Thioether formation: The benzimidazole can be reacted with a thiol to introduce the thioether linkage.

    Thiadiazole ring formation: The thiadiazole ring can be synthesized by cyclization reactions involving thiosemicarbazides and appropriate reagents.

    Acetamide linkage: Finally, the acetamide group can be introduced through acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the nitro groups if present or reduce the benzimidazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or thiadiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its normal function.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-ylthio)acetamide: Lacks the thiadiazole ring.

    N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide: Lacks the benzimidazole ring.

    2-(1H-benzimidazol-2-ylthio)-N-(1,3,4-thiadiazol-2-yl)acetamide: Lacks the butyl group.

Uniqueness

The uniqueness of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide lies in its combination of the benzimidazole and thiadiazole rings with an acetamide linkage, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS2/c1-2-3-8-13-19-20-15(23-13)18-12(21)9-22-14-16-10-6-4-5-7-11(10)17-14/h4-7H,2-3,8-9H2,1H3,(H,16,17)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEADUDFUIHTOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide

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